molecular formula C13H9N3O3 B1620717 2-{4-[(5-Nitro-2-pyridyl)oxy]phenyl}acetonitrile CAS No. 219928-36-6

2-{4-[(5-Nitro-2-pyridyl)oxy]phenyl}acetonitrile

Cat. No.: B1620717
CAS No.: 219928-36-6
M. Wt: 255.23 g/mol
InChI Key: ZGSWJTXAOTYDAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(5-Nitro-2-pyridyl)oxy]phenyl}acetonitrile is an organic compound with the molecular formula C13H9N3O3 and a molecular weight of 255.23 g/mol . This compound features a nitro group attached to a pyridine ring, which is further connected to a phenyl ring through an oxygen atom. The phenyl ring is substituted with an acetonitrile group. This structure imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 2-{4-[(5-Nitro-2-pyridyl)oxy]phenyl}acetonitrile typically involves the following steps:

    Nitration of Pyridine: The starting material, 2-pyridyl, undergoes nitration to introduce the nitro group at the 5-position.

    Formation of Phenyl Ether: The nitrated pyridine is then reacted with a phenol derivative to form the phenyl ether linkage.

    Introduction of Acetonitrile Group: Finally, the phenyl ring is functionalized with an acetonitrile group through a suitable reaction, such as a nucleophilic substitution.

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity .

Chemical Reactions Analysis

2-{4-[(5-Nitro-2-pyridyl)oxy]phenyl}acetonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The acetonitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{4-[(5-Nitro-2-pyridyl)oxy]phenyl}acetonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{4-[(5-Nitro-2-pyridyl)oxy]phenyl}acetonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyl ether linkage and acetonitrile group contribute to the compound’s overall reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar compounds to 2-{4-[(5-Nitro-2-pyridyl)oxy]phenyl}acetonitrile include:

    2-{4-[(5-Nitropyridin-2-yl)oxy]phenyl}acetonitrile: Shares a similar structure but may differ in reactivity and biological activity.

    Benzeneacetonitrile derivatives: These compounds have variations in the substituents on the phenyl ring, affecting their chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-[4-(5-nitropyridin-2-yl)oxyphenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3/c14-8-7-10-1-4-12(5-2-10)19-13-6-3-11(9-15-13)16(17)18/h1-6,9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSWJTXAOTYDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)OC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384153
Record name 2-{4-[(5-nitro-2-pyridyl)oxy]phenyl}acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730084
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

219928-36-6
Record name 2-{4-[(5-nitro-2-pyridyl)oxy]phenyl}acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[(5-Nitro-2-pyridyl)oxy]phenyl}acetonitrile
Reactant of Route 2
Reactant of Route 2
2-{4-[(5-Nitro-2-pyridyl)oxy]phenyl}acetonitrile
Reactant of Route 3
Reactant of Route 3
2-{4-[(5-Nitro-2-pyridyl)oxy]phenyl}acetonitrile
Reactant of Route 4
Reactant of Route 4
2-{4-[(5-Nitro-2-pyridyl)oxy]phenyl}acetonitrile
Reactant of Route 5
Reactant of Route 5
2-{4-[(5-Nitro-2-pyridyl)oxy]phenyl}acetonitrile
Reactant of Route 6
Reactant of Route 6
2-{4-[(5-Nitro-2-pyridyl)oxy]phenyl}acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.